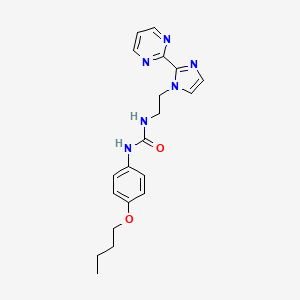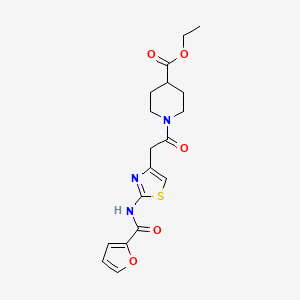![molecular formula C28H29N3O3S B2401511 N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-65-5](/img/structure/B2401511.png)
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. Its unique structure allows for a range of chemical reactions and biological interactions, making it a compound of great interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanecarboxylic acid, which undergoes benzylation to introduce the benzyl group.
Intermediate Formation: The intermediate formed is then reacted with a thieno[3,2-d]pyrimidine derivative, where careful control of the reaction conditions (e.g., temperature, pH, solvents) ensures the successful formation of the key dioxo-dihydrothieno[3,2-d]pyrimidine moiety.
Final Coupling: The final step involves the coupling of the intermediate with another benzyl group through a series of amide bond formation reactions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to ensure high yield and purity of the final product. This involves:
Automated Reactors: Using automated reactors to control reaction parameters precisely.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where specific functional groups are targeted, leading to the formation of oxidized derivatives.
Reduction: It can also participate in reduction reactions, especially at the carbonyl sites, yielding reduced forms.
Substitution: The benzyl groups provide sites for nucleophilic substitution reactions, which can be used to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are commonly used to facilitate these reactions.
Major Products
Oxidized Derivatives:
Reduced Forms: More stable compounds with reduced functionality.
Substituted Compounds: Derivatives with diverse functionalities introduced through nucleophilic substitutions.
Scientific Research Applications
In Chemistry
The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity allows it to be a versatile intermediate in organic synthesis.
In Biology
It is studied for its potential bioactive properties, including antimicrobial and antiviral activities. Its ability to interact with biological macromolecules makes it a candidate for drug design.
In Medicine
The compound’s unique structure is being explored for potential therapeutic applications, such as anti-cancer and anti-inflammatory agents. Researchers are investigating its ability to interact with specific molecular targets.
In Industry
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is used as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its benzyl groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. The dioxo-dihydrothieno[3,2-d]pyrimidine moiety plays a critical role in its interaction with these targets, making it a potent compound in biological systems.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide possesses unique structural features that enhance its reactivity and binding properties. The combination of benzyl and thieno[3,2-d]pyrimidine units makes it stand out among related compounds.
List of Similar Compounds
N-benzyl-4-(methylthio)-2,3-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-5(6H)-carboxamide
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxylate
This compound's diversity in applications and reactivity makes it a prime subject for ongoing and future research
Properties
IUPAC Name |
N-benzyl-4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-26(29-17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)19-31-27(33)25-24(15-16-35-25)30(28(31)34)18-21-9-5-2-6-10-21/h1-10,15-16,22-23H,11-14,17-19H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOINCPEWUHHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)

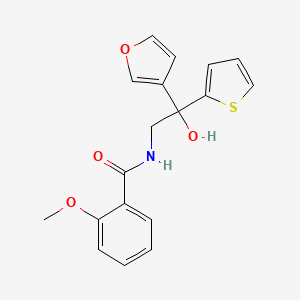
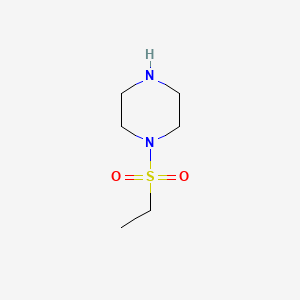
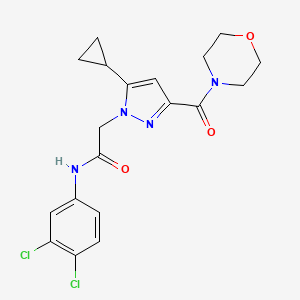
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2401441.png)
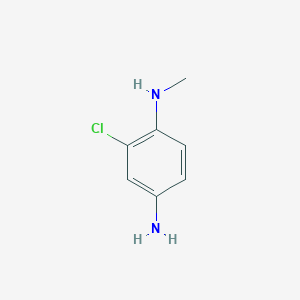

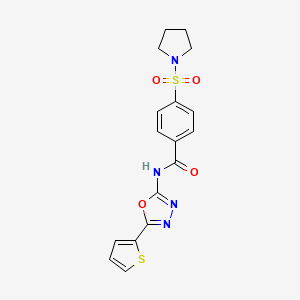
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2401446.png)

